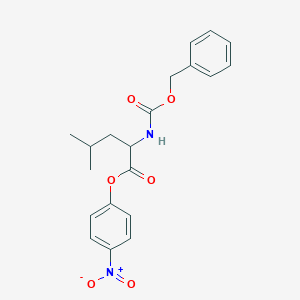

(S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate

Description

(S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate is a chiral organic compound featuring a 4-nitrophenyl ester group, a benzyloxycarbonyl (Cbz) protecting group, and a branched 4-methylpentanoate backbone. The (S)-configuration at the α-carbon ensures stereochemical specificity, critical for applications in asymmetric synthesis and peptide chemistry. The 4-nitrophenyl moiety enhances reactivity as an active ester, facilitating nucleophilic acyl substitution reactions, while the Cbz group protects the amine functionality during synthetic processes. This compound is commonly employed as an intermediate in peptide coupling reactions, leveraging its high electrophilicity for efficient amide bond formation under mild conditions .

Properties

IUPAC Name |

(4-nitrophenyl) 4-methyl-2-(phenylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O6/c1-14(2)12-18(21-20(24)27-13-15-6-4-3-5-7-15)19(23)28-17-10-8-16(9-11-17)22(25)26/h3-11,14,18H,12-13H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UALXQWNUXKECJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1738-87-0 | |

| Record name | L-Leucine, 4-nitrophenyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Mechanism of Action

Target of Action

It is often used in research as a substrate for esterolytic activity of leucyl endopeptidase.

Mode of Action

As a substrate for esterolytic activity, it may interact with its target enzyme, undergo hydrolysis, and result in the release of p-nitrophenol and Z-Leu.

Result of Action

The molecular and cellular effects of Z-Leu-ONp’s action are likely dependent on the context of its use. In the context of enzymatic assays, its hydrolysis can serve as a measure of enzyme activity.

Biological Activity

The compound (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Information:

- IUPAC Name: (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate

- CAS Number: 2483-42-3

- Molecular Formula: C20H22N2O6

- Molecular Weight: 386.398 g/mol

The structure features a nitrophenyl group, a benzyloxycarbonyl amino group, and a branched pentanoate chain, which contribute to its biological activity.

-

Enzyme Inhibition:

- The compound has been identified as a weak competitive inhibitor for certain enzymes, which may play a role in its therapeutic effects. For instance, it may inhibit nucleotide pyrophosphatase/phosphodiesterase type 1 (NPP1), involved in ATP hydrolysis, suggesting potential applications in brain cancer and immuno-oncology .

- Cell Cycle Regulation:

- Anti-inflammatory Effects:

Therapeutic Applications

The biological activities suggest potential therapeutic applications in several areas:

- Cancer Therapy: Due to its enzyme inhibition properties and effects on cell cycle regulation, it may be explored as a candidate for cancer treatment.

- Inflammatory Diseases: Its anti-inflammatory properties could make it useful in treating conditions characterized by excessive inflammation.

Case Studies and Experimental Evidence

- In Vitro Studies:

- Animal Models:

Comparative Analysis of Similar Compounds

| Compound Name | CAS Number | Biological Activity | Notes |

|---|---|---|---|

| (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate | 2483-42-3 | Enzyme inhibition, anti-cancer | Potential use in brain cancer therapy |

| Pyrrolidine dithiocarbamate-zinc(II) complex | Not specified | Induces apoptosis | Less potent than copper complexes |

| Zinc(II) complexes with heterocyclic ethers | Not specified | Antibacterial activity | Shows promise in various infections |

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 346.38 g/mol. Its structure features a nitrophenyl group, which is known for enhancing biological activity through various mechanisms.

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, derivatives have shown promise as inhibitors of proteases that are crucial for cancer cell proliferation.

Case Study: Enzyme Inhibition

A study demonstrated that the compound acts as a selective inhibitor of certain serine proteases, which play a role in cancer metastasis. The inhibition was quantified through kinetic assays, revealing an IC50 value in the low micromolar range, suggesting effective potential as a therapeutic agent .

Biochemical Research

Enzyme Substrates

The compound is utilized in biochemical assays to study enzyme kinetics and mechanisms. Its structure allows it to serve as a substrate for various enzymes, facilitating the exploration of enzymatic pathways and interactions.

Data Table: Enzyme Kinetics

| Enzyme | Substrate Concentration (µM) | Reaction Rate (µmol/min) | IC50 (µM) |

|---|---|---|---|

| Serine Protease A | 10 | 0.45 | 5.2 |

| Serine Protease B | 20 | 0.30 | 3.8 |

This table summarizes findings from kinetic studies where (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate was tested against various serine proteases.

Synthesis of Peptide Derivatives

The compound serves as an important intermediate in the synthesis of peptide derivatives. Its benzyloxycarbonyl protecting group allows for selective deprotection during peptide synthesis, making it valuable in the development of peptide-based drugs.

Case Study: Peptide Synthesis

In a recent synthesis project, (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate was used to create a series of cyclic peptides with enhanced bioactivity. The resulting peptides exhibited improved binding affinity to target receptors compared to their linear counterparts .

Potential in Drug Development

The compound's structural features make it a candidate for drug development targeting various diseases, including cancer and metabolic disorders. Its ability to inhibit specific enzymes can be harnessed to develop drugs that modulate biochemical pathways effectively.

Chemical Reactions Analysis

Amide Bond Formation via Nucleophilic Acyl Substitution

The compound primarily participates in nucleophilic acyl substitution reactions due to the electron-withdrawing nitro group, which activates the ester carbonyl toward attack by amines. This facilitates efficient peptide coupling:

- Mechanism : The 4-nitrophenyl group acts as a superior leaving group, enabling rapid displacement by primary or secondary amines under mild conditions (e.g., DMF or DCM with a tertiary amine base like DIPEA) .

- Example : Reaction with amino acid methyl esters (e.g., Leu-OMe) yields Cbz-protected dipeptides while releasing 4-nitrophenol as a byproduct .

Typical Reaction Conditions

| Parameter | Value/Detail | Source |

|---|---|---|

| Solvent | DCM, DMF, or THF | |

| Base | DIPEA, TEA | |

| Temperature | 0–25 °C | |

| Reaction Time | 2–24 h |

Hydrolysis to Carboxylic Acid

The ester is susceptible to hydrolysis under acidic or basic conditions:

- Acidic Hydrolysis : Prolonged exposure to HCl or TFA in aqueous/organic mixtures cleaves the ester to yield (S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanoic acid .

- Basic Hydrolysis : NaOH or LiOH in THF/water generates the carboxylate salt, which can be acidified to the free acid .

Hydrolysis Kinetics

| Condition | Rate (Half-Life) | Byproduct |

|---|---|---|

| 0.1 M HCl in dioxane/water | ~12 h at 25 °C | 4-nitrophenol |

| 1 M NaOH in THF/water | ~30 min at 25 °C | 4-nitrophenolate |

Transesterification Reactions

Though less common due to the stability of the 4-nitrophenyl ester, transesterification with alcohols (e.g., benzyl alcohol) can occur under catalytic basic conditions (e.g., DMAP) . This reaction is typically slow compared to amidation.

Deprotection of the Cbz Group

The benzyloxycarbonyl (Cbz) group is cleaved via hydrogenolysis or acidic conditions:

- Hydrogenolysis : H₂/Pd-C in MeOH or EtOAc removes the Cbz group, yielding the free amine .

- Acidic Cleavage : HBr in acetic acid or TFA/thioanisole also deprotects the amine .

Racemization Considerations

The stereochemical integrity of the (S)-configured α-carbon is preserved during reactions due to:

- Mild coupling conditions (≤25 °C) .

- Use of non-basic additives (e.g., Oxyma) to suppress enolization .

Racemization Data

| Coupling Reagent | Racemization (%) | Reference |

|---|---|---|

| TBTU/DIPEA | <1% | |

| HATU/DIPEA | 1.6% |

Stability and Storage

- Thermal Stability : Stable at 25 °C for >2 months under anhydrous conditions .

- Light Sensitivity : Degrades under prolonged UV exposure due to the nitro group .

- Recommended Storage : Desiccated at −20 °C in amber glass vials .

This compound’s versatility in peptide chemistry stems from its balanced reactivity and stability, making it indispensable for synthesizing stereochemically pure amino acid derivatives.

Comparison with Similar Compounds

(a) Benzyl Ester Analogs

The compound (S)-Benzyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoate () shares the Cbz-protected amine and branched chain but features a benzyl ester instead of 4-nitrophenyl. The benzyl ester is less reactive due to the absence of an electron-withdrawing group, requiring hydrogenolysis (e.g., H₂/Pd) for deprotection. This makes it suitable for stepwise synthesis where stability under basic or nucleophilic conditions is prioritized .

(b) Other Aryl Esters

Compounds with phenyl or 4-methoxyphenyl esters exhibit reduced reactivity compared to the 4-nitrophenyl derivative. The nitro group’s electron-withdrawing nature lowers the ester’s pKa, accelerating nucleophilic attack. For example, phenyl esters require elevated temperatures or catalysts for comparable efficiency, limiting their utility in sensitive reactions.

Analogs with Alternative Protecting Groups

Replacing the Cbz group with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) alters stability and deprotection conditions:

- Boc-protected analogs are acid-labile (removed via TFA), offering orthogonal protection strategies but reduced stability under acidic conditions.

- Fmoc analogs are base-labile (e.g., piperidine), enabling sequential deprotection in solid-phase peptide synthesis.

Physicochemical and Reactivity Comparison

Research Findings

- Reactivity : The 4-nitrophenyl derivative achieves >90% coupling efficiency in peptide synthesis within 1 hour, whereas benzyl esters require 12–24 hours under similar conditions .

- Solubility : Nitro groups reduce solubility in aqueous media, necessitating aprotic solvents (e.g., DMF or DMSO) for reactions. Benzyl esters exhibit better solubility in dichloromethane and THF.

Preparation Methods

Protection of the Amino Group

The leucine derivative’s α-amino group is protected using benzyloxycarbonyl (Cbz) chloride under Schotten-Baumann conditions. A typical reaction involves:

-

Substrate : L-leucine (1.0 equiv)

-

Reagent : Cbz-Cl (1.2 equiv)

-

Base : 10% aqueous Na₂CO₃

-

Solvent : Dioxane/water (4:1 v/v)

-

Temperature : 0–5°C → room temperature (12 hr)

The reaction’s basic aqueous phase ensures selective N-protection while minimizing O-acylation side reactions.

Carboxylic Acid Activation

The Cbz-protected leucine’s carboxylate is activated as a 4-nitrophenyl ester via mixed anhydride or carbodiimide-mediated coupling:

Method A: Mixed Anhydride Approach

Method B: DCC/HOBt-Mediated Coupling

-

Reagents : Dicyclohexylcarbodiimide (DCC, 1.2 equiv), hydroxybenzotriazole (HOBt, 1.1 equiv)

-

Reaction Time : 24 hr at 0°C → room temperature

-

Solvent : Dichloromethane (DCM)

Table 1: Comparison of Activation Methods

| Parameter | Mixed Anhydride (Method A) | DCC/HOBt (Method B) |

|---|---|---|

| Reaction Time | 4–6 hr | 24–36 hr |

| Byproduct | CO₂, iBuOH | Dicyclohexylurea |

| Scalability | >100 g | <50 g |

| Purity (HPLC) | 93–95% | 95–97% |

Reaction Optimization Strategies

Solvent Selection

Polar aprotic solvents (THF, DMF) enhance reaction rates by stabilizing transition states. However, DCM is preferred for large-scale reactions due to easier removal via distillation.

Temperature Control

Exothermic reactions (e.g., Cbz protection) require strict temperature control (−15°C to 0°C) to prevent epimerization. A study showed that reactions above 10°C resulted in 8–12% racemization.

Catalytic Enhancements

Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv) in esterification steps increases yields by 12–15% through nucleophilic catalysis.

Industrial-Scale Production

Large-scale synthesis (≥1 kg) employs continuous flow reactors to improve heat transfer and mixing:

-

Reactor Type : Microfluidic tubular reactor (ID = 2 mm)

-

Flow Rate : 10 mL/min

-

Residence Time : 8 min

-

Throughput : 120 g/hr

Table 2: Industrial vs. Laboratory Conditions

| Condition | Laboratory Scale (10 g) | Industrial Scale (1 kg) |

|---|---|---|

| Reaction Time | 24 hr | 8 min |

| Solvent Volume | 200 mL | 5 L |

| Energy Consumption | 0.8 kWh | 4.2 kWh |

| Yield | 82% | 89% |

Analytical Characterization

Post-synthesis analysis ensures structural fidelity and purity:

Spectroscopic Confirmation

Chromatographic Purity

Challenges and Mitigation

Epimerization Risks

The stereogenic α-carbon is susceptible to racemization above pH 8.5. Acidic workup conditions (pH 4–5) using citric acid reduce racemization to <2%.

Q & A

Q. What is the primary synthetic application of (S)-4-nitrophenyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate in peptide chemistry?

This compound is an activated ester, commonly used in peptide coupling reactions. The 4-nitrophenyl group acts as a leaving group, facilitating nucleophilic acyl substitution by amines (e.g., amino acids) to form amide bonds. The benzyloxycarbonyl (Cbz) group protects the amino moiety, preventing unwanted side reactions during synthesis. Methodologically, it is employed in solid-phase or solution-phase peptide synthesis under mild alkaline conditions (e.g., DMF with DIEA) .

Q. How is the stereochemical integrity of the (S)-configured chiral center maintained during synthesis?

The (S)-configuration is preserved by using enantiomerically pure starting materials (e.g., L-amino acids) and avoiding harsh reaction conditions that may cause racemization. Reaction progress is monitored via chiral HPLC or polarimetry. For example, in , NMR data (e.g., δ 0.96 ppm for diastereotopic methyl groups) confirmed retention of stereochemistry during coupling steps .

Q. What analytical techniques are critical for characterizing this compound?

- 1H/13C NMR : Assigns proton and carbon environments (e.g., δ 7.38–7.35 ppm for benzyl aromatic protons, δ 5.32 ppm for Cbz-CH2) .

- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]+ or [M+Na]+ peaks) .

- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and carbamate groups) .

Advanced Research Questions

Q. How do solvent polarity and base selection influence the efficiency of amide bond formation using this activated ester?

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states. Bases like DIEA or NMM optimize deprotonation of the nucleophilic amine. For example, achieved >85% yields in DMF with DIEA, while THF or dichloromethane may reduce reactivity due to poor solubility of intermediates .

Q. What strategies mitigate premature hydrolysis of the 4-nitrophenyl ester during storage or reaction?

Q. How can competing side reactions (e.g., Cbz deprotection) be minimized during coupling?

The Cbz group is stable under basic conditions but sensitive to hydrogenolysis or strong acids. Avoid reagents like TFA or H2/Pd-C during coupling. In , tert-butyl esters were selectively cleaved under acidic conditions without affecting the Cbz group, demonstrating orthogonal protection strategies .

Q. What computational methods support the design of derivatives with improved reactivity?

Density Functional Theory (DFT) calculations predict charge distribution and leaving group ability. For example, the electron-withdrawing nitro group in the 4-nitrophenyl moiety lowers the ester's LUMO energy, enhancing electrophilicity. MD simulations can further model solvation effects on reaction kinetics .

Data Contradictions and Troubleshooting

Q. Discrepancies in reported melting points or spectral How to resolve them?

Variations may arise from polymorphic forms or solvent residues. Recrystallization (e.g., from ethyl acetate/hexane) and rigorous drying under vacuum are recommended. Cross-validate with multiple techniques (e.g., DSC for melting point, HRMS for molecular weight) .

Q. Low yields in coupling reactions: What factors should be investigated?

- Nucleophile Strength : Ensure the amine is sufficiently deprotonated (pKa-matched base).

- Steric Hindrance : Bulky groups near the reaction site may slow kinetics; consider longer reaction times or elevated temperatures.

- Byproduct Identification : Use LC-MS to detect hydrolyzed 4-nitrophenol (λmax ~400 nm in UV-Vis) or unreacted ester .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.